2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chlorine atom at the 2-position and a methoxymethoxy group at the 7-position on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the phenothiazine core, followed by chlorination and subsequent functionalization with the methoxymethoxy group. The scalability of these methods ensures the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phenothiazine derivatives with altered electronic properties.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine: Similar in structure but with a dimethylamino propyl group at the 10-position.
2-Chloro-7-methoxy-3-methylquinoline: Shares the chloro and methoxy groups but differs in the core structure.
2-Chloro-7-methoxy-3-phenylquinoline: Similar substituents but with a phenyl group at the 3-position.
Uniqueness
2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These unique features make it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
61588-44-1 |
---|---|
Molecular Formula |
C14H10ClNO3S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-chloro-7-(methoxymethoxy)phenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-7-19-8-2-3-10-13(4-8)20-14-6-12(17)9(15)5-11(14)16-10/h2-6H,7H2,1H3 |
InChI Key |
VOGUDGNLPWXUDO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.